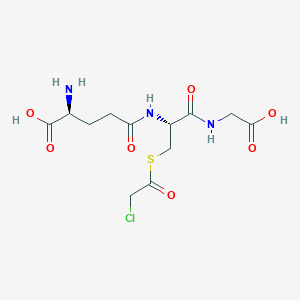

S-(2-Chloroacetyl)glutathione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

S-(2-Chloroacetyl)glutathione, also known as CLCH2COSG, belongs to the class of organic compounds known as oligopeptides. These are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule.

This compound is a peptide.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

S-(2-Chloroacetyl)glutathione is synthesized through the acylation of glutathione (GSH) with 2-chloroacetyl chloride. The compound exhibits unique reactivity compared to its precursor, 2-chloroacetyl chloride, particularly in its interactions with thiols and its rearrangement properties in aqueous solutions. Notably, ClCH₂COSG does not hydrolyze to release GSH but instead undergoes a two-step rearrangement leading to cyclic products. This behavior suggests that ClCH₂COSG may have selective interactions with cellular targets during detoxification processes, especially in the context of exposure to toxic compounds like 1,1-dichloroethylene (DCE) .

Biotransformation and Detoxification

One significant application of this compound is in the biotransformation of environmental toxins. Research indicates that ClCH₂COSG can act as an intermediate in the metabolic pathway of DCE, a common industrial solvent known for its toxicity. The compound facilitates the conversion of DCE into less harmful products through glutathione conjugation, which is crucial for detoxifying xenobiotics in living organisms .

Table 1: Biotransformation Pathway of DCE

| Step | Compound | Reaction Type |

|---|---|---|

| 1 | 1,1-Dichloroethylene (DCE) | Oxidation |

| 2 | ClCH₂COSG | Glutathione conjugation |

| 3 | Cyclic product | Rearrangement |

Pharmacological Potential

ClCH₂COSG's ability to modify thiols covalently positions it as a potential prodrug candidate for enhancing intracellular glutathione levels. Studies have shown that derivatives of GSH can improve cellular defenses against oxidative stress and toxic insults . For example, prodrugs like S-acyl GSH derivatives have been effective in increasing GSH levels within cells more efficiently than GSH itself . This property could be harnessed in therapeutic strategies aimed at mitigating liver damage from drugs such as acetaminophen.

Case Studies and Experimental Findings

Several studies have explored the effects of this compound on cellular systems:

- Case Study 1 : In a study examining hepatotoxicity, mice treated with ClCH₂COSG exhibited significantly improved liver GSH levels compared to controls when exposed to acetaminophen. This suggests a protective role against drug-induced liver damage .

- Case Study 2 : Research on DCE metabolism demonstrated that ClCH₂COSG formed adducts with thiols such as N-acetyl-L-cysteine, indicating its potential use in detoxifying environmental pollutants .

Table 2: Summary of Experimental Findings

| Study | Model Organism | Treatment | Outcome |

|---|---|---|---|

| Hepatotoxicity Prevention | Mice | ClCH₂COSG | Increased liver GSH levels |

| DCE Metabolism | In vitro | ClCH₂COSG + Thiols | Formation of detoxification adducts |

Implications for Cancer Research

The role of glutathione transferases (GSTs) in cancer cell drug resistance highlights another area where this compound may be relevant. By exploiting GST activity for selective activation of prodrugs in cancer cells, researchers are investigating how ClCH₂COSG could enhance the efficacy of chemotherapeutic agents while minimizing toxicity to normal cells .

Propriétés

Numéro CAS |

113668-38-5 |

|---|---|

Formule moléculaire |

C12H18ClN3O7S |

Poids moléculaire |

383.81 g/mol |

Nom IUPAC |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2-chloroacetyl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C12H18ClN3O7S/c13-3-10(20)24-5-7(11(21)15-4-9(18)19)16-8(17)2-1-6(14)12(22)23/h6-7H,1-5,14H2,(H,15,21)(H,16,17)(H,18,19)(H,22,23)/t6-,7-/m0/s1 |

Clé InChI |

QJDRMMRBPVHMAD-BQBZGAKWSA-N |

SMILES |

C(CC(=O)NC(CSC(=O)CCl)C(=O)NCC(=O)O)C(C(=O)O)N |

SMILES isomérique |

C(CC(=O)N[C@@H](CSC(=O)CCl)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |

SMILES canonique |

C(CC(=O)NC(CSC(=O)CCl)C(=O)NCC(=O)O)C(C(=O)O)N |

Séquence |

XXG |

Synonymes |

2-chloroacetylglutathione ClCH2COSG S-(2-chloroacetyl)glutathione |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.